molecular formula C24H22N2O B15245501 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15245501
M. Wt: 354.4 g/mol
InChI Key: MZVCKAZLSZNZSA-UHFFFAOYSA-N
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Description

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl, cyclopropylmethyl, and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid. The reaction conditions may vary, but generally, the mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other cellular proteins and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-phenylbenzimidazole: Similar structure but lacks the cyclopropylmethyl group.

    2-Phenylbenzimidazole: Lacks both the benzyl and cyclopropylmethyl groups.

    1-Cyclopropylmethyl-2-phenylbenzimidazole: Similar structure but lacks the benzyl group.

Uniqueness

3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of all three substituents (benzyl, cyclopropylmethyl, and phenyl) on the benzimidazole core. This unique combination of substituents contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

3-benzyl-1-(cyclopropylmethyl)-5-phenylbenzimidazol-2-one

InChI

InChI=1S/C24H22N2O/c27-24-25(17-19-11-12-19)22-14-13-21(20-9-5-2-6-10-20)15-23(22)26(24)16-18-7-3-1-4-8-18/h1-10,13-15,19H,11-12,16-17H2

InChI Key

MZVCKAZLSZNZSA-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C(C=C3)C4=CC=CC=C4)N(C2=O)CC5=CC=CC=C5

Origin of Product

United States

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